molecular formula C2H3O6P-2 B1208049 Methoxycarbonyl phosphate CAS No. 94843-85-3

Methoxycarbonyl phosphate

Cat. No.: B1208049
CAS No.: 94843-85-3
M. Wt: 154.02 g/mol
InChI Key: WFGQQPQBFICZCZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methoxycarbonyl phosphate is a high-energy phosphoryl donor compound utilized in enzymatic ATP regeneration systems. Structurally, it consists of a methoxycarbonyl group (CH₃OCO-) linked to a phosphate moiety. Its primary application lies in biocatalytic processes, where it serves as a cosubstrate for kinases and phosphotransferases to regenerate ATP in situ. However, its industrial use is constrained by its pronounced chemical instability under physiological conditions, particularly at neutral pH and ambient temperatures .

Properties

CAS No.

94843-85-3

Molecular Formula

C2H3O6P-2

Molecular Weight

154.02 g/mol

IUPAC Name

methoxycarbonyl phosphate

InChI

InChI=1S/C2H5O6P/c1-7-2(3)8-9(4,5)6/h1H3,(H2,4,5,6)/p-2

InChI Key

WFGQQPQBFICZCZ-UHFFFAOYSA-L

SMILES

COC(=O)OP(=O)([O-])[O-]

Canonical SMILES

COC(=O)OP(=O)([O-])[O-]

Synonyms

methoxycarbonyl phosphate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Methoxycarbonyl phosphate belongs to a class of phosphoryl donors used in ATP regeneration. Below is a comparative analysis with structurally and functionally related compounds, supported by experimental

Stability Under Physiological Conditions

Compound Half-Life (pH 7.5, 25°C) Key Stability Issues
This compound 0.3 hours Rapid hydrolysis due to labile methoxycarbonyl-phosphate bond
Acetyl phosphate 21 hours Moderate stability; decomposes via acyl-phosphate hydrolysis
Carbamoyl phosphate Not reported Known to degrade under alkaline conditions

Key Insight : this compound’s instability limits its utility in prolonged enzymatic reactions compared to acetyl phosphate. Its short half-life necessitates frequent replenishment in industrial setups, increasing operational complexity .

Structural and Functional Analogues

  • Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate: Contains dual methoxycarbonyl groups but lacks a phosphate moiety. Used in surfactants and ion-exchange resins, highlighting the methoxycarbonyl group’s versatility in non-enzymatic applications .
  • N1'-Methoxycarbonyl biotin methyl ester : A biotin derivative stabilized by a methoxycarbonyl group. Used in crystallography to study enzyme mechanisms, demonstrating the group’s role in modifying biomolecule reactivity .
  • Glucan phosphate: A polysaccharide-phosphate conjugate with immunomodulatory properties. Unlike this compound, it enhances wound healing by stimulating collagen biosynthesis, showcasing divergent biological roles of phosphate esters .

Key Insight : Methoxycarbonyl-functionalized compounds exhibit broad applicability, but the presence of a phosphate group in this compound dictates its specific role in energy transfer.

Research Findings and Industrial Implications

  • Enzymatic Efficiency : this compound’s rapid decomposition (t₁/₂ = 0.3 h) makes it unsuitable for long-duration bioprocesses. Acetyl phosphate (t₁/₂ = 21 h) is preferred despite higher costs .
  • Crystallographic Data : The crystal structure of 2-(methoxycarbonyl)anilinium dihydrogen phosphate reveals strong hydrogen-bonding networks between the methoxycarbonyl group and phosphate ions, explaining its transient stability in solid-state formulations .
  • Synthetic Limitations : this compound’s synthesis is hindered by competing hydrolysis, requiring anhydrous conditions and low temperatures—factors that complicate large-scale production .

Q & A

Basic: What synthetic methodologies are recommended for preparing methoxycarbonyl phosphate, and what are the critical purity considerations?

This compound is synthesized via reaction of phosphorus trichloride with methanol, followed by substitution with diisopropylamine. Key steps include maintaining anhydrous conditions and low temperatures (-10°C) to minimize side reactions. Post-synthesis purification via distillation under reduced pressure (e.g., 0.04 mmHg, bp 66°C) ensures high purity. Purity is validated using 1H^1H-NMR (δ 1.26 for CH3_3, δ 3.49 for POCH3_3) and 13C^{13}C-NMR to confirm the absence of unreacted intermediates .

Basic: How does this compound function in ATP regeneration systems, and what are its limitations?

This compound acts as a high-energy phosphate donor in ATP regeneration, transferring its phosphoryl group to ADP via acetate kinase. Its byproduct, methyl carbonate, decomposes into CO2_2 and methanol, driving the reaction forward. However, its utility is limited by rapid hydrolysis in aqueous media (t1/2_{1/2} <1 hr at pH 7.4), necessitating low-temperature storage and real-time monitoring of ATP yield via HPLC or enzymatic assays .

Advanced: What structural insights into enzyme mechanisms have been gained using methoxycarbonyl-containing analogues?

Crystallographic studies of Haemophilus influenzae biotin carboxylase with the analogue N1′-methoxycarbonyl biotin methyl ester revealed critical interactions between the enzyme’s active site (residues R338, K238) and the dianionic phosphate. Mutagenesis (e.g., R338S reduced activity 1000-fold) demonstrated these residues stabilize the tetrahedral transition state during carboxyl transfer. ATR-FTIR further tracked conformational shifts during catalysis, linking structural dynamics to catalytic uncoupling .

Advanced: How can researchers mitigate hydrolysis-driven instability of this compound in biocatalytic applications?

Strategies include:

  • Solvent engineering : Using mixed aqueous-organic solvents (e.g., 20% DMSO) to reduce water activity.
  • Enzyme engineering : Optimizing acetate kinase variants for faster phosphate transfer (kcat_{cat} >10 s1^{-1}).
  • Continuous flow systems : Minimizing residence time in aqueous phases. Stability is quantified via 31P^{31}P-NMR to track decomposition kinetics .

Advanced: What role does this compound play in elucidating carboxyphosphate-dependent enzymatic mechanisms?

In biotin carboxylases, this compound mimics carboxyphosphate, enabling structural trapping of the tetrahedral intermediate. Kinetic isotope effect (KIE) studies using 13C^{13}C-labeled substrates confirmed substrate-assisted catalysis, where the phosphate moiety abstracts a proton from biotin’s N1′, forming a nucleophilic enolate. This contrasts with earlier CO2_2-dependent mechanisms, resolving debates about transition-state geometry .

Advanced: How do phase transitions of methoxycarbonyl-functionalized phosphorus compounds influence their photophysical properties?

Bis(4-(methoxycarbonyl)phenyl)phenyl phosphate (3b) exhibits blue-shifted CH3_3 stretching vibrations (ATR-FTIR: Δν = +15 cm^{-1) compared to phosphonate analogues due to reduced crystallinity. Differential scanning calorimetry (DSC) reveals glass transitions (Tg_g ~120°C) linked to ester group mobility, impacting fluorescence quenching efficiency. These insights guide material design for optoelectronic applications .

Methodological: What analytical techniques are critical for characterizing this compound and its interactions?

  • NMR spectroscopy : 31P^{31}P-NMR detects phosphate degradation (δ 0–5 ppm for free PO4_4).
  • X-ray crystallography : Resolves enzyme-ligand interactions (e.g., 1.8 Å resolution for biotin carboxylase complexes).
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG = -30 kJ/mol for acetate kinase).
  • Mass spectrometry (LC-MS) : Monitors ATP regeneration yields .

Methodological: How should researchers design experiments to resolve contradictions in carboxyphosphate-mediated catalysis?

Contradictions arise from competing mechanistic models (CO2_2-dependent vs. substrate-assisted). Experimental approaches include:

  • Time-resolved crystallography : Capture transient intermediates.
  • Computational simulations : QM/MM modeling of proton transfer barriers.
  • Double-mutant cycles : Assess epistatic interactions between active-site residues (e.g., R292A vs. E296Q). Validate with kinetic assays (kcat_{cat}/KM_M) and isotopic labeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.